molecular formula C20H20N2O2 B12597835 5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one CAS No. 651029-44-6

5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one

Cat. No.: B12597835
CAS No.: 651029-44-6
M. Wt: 320.4 g/mol
InChI Key: NWOXWFPOLMGLID-UHFFFAOYSA-N
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Description

5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one is a complex organic compound that features a pyrrolidine ring, a phenyl group, and an isoquinolinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one typically involves multi-step organic reactions. One common approach is to start with the isoquinolinone core, which can be synthesized through a Pictet-Spengler reaction. The phenyl group is then introduced via a Friedel-Crafts acylation, followed by the addition of the pyrrolidine ring through nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The isoquinolinone core can be reduced to form a dihydroisoquinolinone.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include ketones, dihydroisoquinolinones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: Another compound with a pyrrolidine ring, known for its diverse biological activities.

    Isoquinolin-1-one: Shares the isoquinolinone core, used in various medicinal chemistry applications.

    Phenylpyrrolidine: Contains both a phenyl group and a pyrrolidine ring, similar to the target compound.

Uniqueness

5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

651029-44-6

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one

InChI

InChI=1S/C20H20N2O2/c23-18-5-3-4-16-19(18)17(12-21-20(16)24)15-8-6-14(7-9-15)13-22-10-1-2-11-22/h3-9,12,23H,1-2,10-11,13H2,(H,21,24)

InChI Key

NWOXWFPOLMGLID-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C3=CNC(=O)C4=C3C(=CC=C4)O

Origin of Product

United States

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